molecular formula C17H13FN2O2 B11396821 2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11396821
M. Wt: 296.29 g/mol
InChI Key: AAWXGRPHERKJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it valuable for designing new molecules and materials.

      Biology and Medicine: It may serve as a pharmacophore or scaffold for drug development.

      Industry: Its applications extend to the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • The specific molecular targets and pathways through which this compound exerts its effects would require further research.
    • Investigating its interactions with biological receptors and enzymes is crucial.
  • Comparison with Similar Compounds

    • While I couldn’t find direct comparisons, the uniqueness of 2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide lies in its combination of fluorine substitution, oxazole ring, and benzamide functionality.

    Properties

    Molecular Formula

    C17H13FN2O2

    Molecular Weight

    296.29 g/mol

    IUPAC Name

    2-fluoro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

    InChI

    InChI=1S/C17H13FN2O2/c1-11-6-8-12(9-7-11)15-10-16(22-20-15)19-17(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21)

    InChI Key

    AAWXGRPHERKJFZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3F

    Origin of Product

    United States

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